Benzyl galacturonate

Catalog No.
S884392
CAS No.
129519-24-0
M.F
C13H16O7
M. Wt
284.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl galacturonate

CAS Number

129519-24-0

Product Name

Benzyl galacturonate

IUPAC Name

benzyl (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate

Molecular Formula

C13H16O7

Molecular Weight

284.26 g/mol

InChI

InChI=1S/C13H16O7/c14-6-9(15)10(16)11(17)12(18)13(19)20-7-8-4-2-1-3-5-8/h1-6,9-12,15-18H,7H2/t9-,10+,11+,12-/m0/s1

InChI Key

WFZOFLXHKAFEDZ-QCNOEVLYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C(C(C(C(C=O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C(C(C(C=O)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O

Plant Cell Wall Research:

  • Pectin analysis: Benzyl galacturonate serves as a substrate for enzymes involved in pectin degradation, a major component of plant cell walls. Studying its interaction with these enzymes helps researchers understand pectin structure and function [].
  • Plant defense mechanisms: Some studies investigate the role of benzyl galacturonate in plant defense responses to pathogens. Plants might release cell wall fragments containing benzyl galacturonate to signal the presence of invading organisms [].

Carbohydrate Chemistry:

  • Synthesis of complex carbohydrates: Benzyl galacturonate can be a valuable building block for synthesizing more complex carbohydrates in the lab. Researchers can modify the benzyl group to introduce various functionalities, allowing for the creation of specific carbohydrate structures [].
  • Chemical modification of galacturonic acid: By converting galacturonic acid (a component of pectin) to its benzyl ester form, researchers can improve its solubility in organic solvents. This facilitates further chemical modifications and analysis of galacturonic acid [].

Material Science Applications:

  • Development of hydrogels: Benzyl galacturonate has been explored for its potential in developing hydrogels, three-dimensional networks that can hold large amounts of water. These hydrogels might be useful for drug delivery or tissue engineering applications [].

Food Science Research:

  • Pectin characterization: Researchers can utilize benzyl galacturonate to assess the quality and functionality of pectin in food products. Studying its enzymatic degradation provides insights into pectin's gel-forming properties, which are crucial for various food textures [].

Benzyl galacturonate is a chemical compound derived from the esterification of D-galacturonic acid with benzyl alcohol. It is characterized by the presence of a benzyl group attached to the carboxylic acid functional group of D-galacturonic acid, which is a key component of pectin and plays a significant role in plant cell walls. This compound can exist in various forms, including its methyl and other substituted derivatives, which can influence its chemical and biological properties.

, primarily due to the reactivity of the benzyl group. The following types of reactions are notable:

  • Esterification: Benzyl galacturonate can be synthesized through the esterification of D-galacturonic acid with benzyl alcohol, typically using acid catalysts.
  • Hydrolysis: Under acidic or basic conditions, benzyl galacturonate can hydrolyze back to its constituent components, releasing benzyl alcohol and D-galacturonic acid.
  • Transesterification: It can react with other alcohols to form different esters, which is useful for synthesizing various glycosyl donors in carbohydrate chemistry .

Benzyl galacturonate exhibits several biological activities that are of interest in pharmaceutical and agricultural research:

  • Antimicrobial Properties: Studies have indicated that derivatives of D-galacturonic acid, including benzyl galacturonate, may possess antimicrobial properties that can inhibit the growth of certain bacterial strains .
  • Cell Growth Regulation: It has been suggested that benzyl galacturonate can influence bacterial cell growth, making it a potential candidate for applications in microbiology and biotechnology .

The synthesis of benzyl galacturonate typically involves the following methods:

  • Direct Esterification:
    • D-galacturonic acid is reacted with benzyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.
    • The reaction yields benzyl galacturonate along with water as a byproduct.
  • Use of Protecting Groups:
    • In more complex synthetic routes, protecting groups may be employed to selectively modify specific hydroxyl groups on D-galacturonic acid before esterification .
  • Alternative Methods:
    • Various methodologies such as microwave-assisted synthesis or enzymatic catalysis have also been explored to improve yields and selectivity .

Benzyl galacturonate has several applications across different fields:

  • Pharmaceuticals: Its derivatives are being investigated for their potential use as drug candidates due to their biological activities.
  • Food Industry: As a component related to pectin, it may have applications in food processing and preservation.
  • Agriculture: Its antimicrobial properties could be harnessed for developing natural pesticides or growth regulators .

Interaction studies involving benzyl galacturonate focus on its reactivity with various biological molecules and its role in biochemical pathways:

  • Protein Binding: Research indicates that benzyl galacturonate may interact with proteins involved in cell signaling and defense mechanisms in plants.
  • Enzyme Substrates: It may serve as a substrate for glycosyltransferases, enzymes that facilitate the transfer of sugar moieties in biosynthetic pathways .

Benzyl galacturonate shares structural similarities with other compounds derived from D-galacturonic acid and related sugars. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Methyl galacturonateEsterCommonly used as a glycosyl donor
Benzyl D-galactopyranosideGlycosideContains a pyranose ring structure
Galacto-oligosaccharidesOligosaccharideComposed of multiple D-galacturonic units
PectinPolysaccharideNatural polymer derived from plant cell walls

Uniqueness of Benzyl Galacturonate

Benzyl galacturonate is unique due to its specific combination of a benzyl moiety with the D-galacturonic acid backbone. This combination enhances its solubility and reactivity compared to other derivatives, making it particularly useful in organic synthesis and biological applications. Its ability to undergo various chemical transformations while retaining biological activity distinguishes it from simpler esters or polysaccharides derived from D-galacturonic acid.

Benzyl galacturonate gained prominence in biochemistry as a synthetic analog for studying enzymatic cleavage of ester bonds in plant cell walls. Early studies focused on glucuronoyl esterases (GEs), which hydrolyze methyl or benzyl esters of glucuronic and galacturonic acids. The compound was synthesized to mimic the ester linkages in LCCs, enabling researchers to probe enzyme specificity and substrate interactions. Its role in elucidating bacterial and fungal enzymatic pathways, particularly in Bacteroidota and Ascomycota, has expanded its utility in biotechnological applications.

Nomenclature and Chemical Identity

IUPAC Naming and Synonyms

Benzyl galacturonate is systematically named benzyl (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate based on its stereochemistry and ester linkage. Common synonyms include:

  • D-Galacturonic acid phenylmethyl ester
  • Benzyl D-galacturonate
  • Benzyl 6-oxo-2,3,4,5-tetrahydroxyhexanoate

Registry Numbers and Database Identifiers

Registry NumberDatabase IdentifierSource
CAS 129519-24-0PubChem CID 21692810
CAS 26993-16-8ChEMBL 21195782

Structural Properties

Molecular Formula and Weight

Benzyl galacturonate has the molecular formula C₁₃H₁₆O₇ and a molecular weight of 284.26 g/mol. Its structure combines a benzyl group (C₆H₅CH₂) esterified to the carboxyl group of D-galacturonic acid.

2D and 3D Structural Conformation

The molecule adopts a pyranose ring conformation with the benzyl group attached to the C6 carboxylate. Key structural features include:

  • Ester linkage: The benzyl group is bonded via an oxygen atom to the carboxylate of galacturonic acid.
  • Hydroxyl groups: Four hydroxyls (C2–C5) are present in axial and equatorial orientations, consistent with the D-galacturonic acid backbone.

Stereochemistry and Isomerism

The compound’s stereochemistry is defined by its (2S,3R,4S,5R) configuration, which aligns with the natural D-galacturonic acid structure. No enantiomeric forms or epimers have been reported, as the esterification occurs at the C6 position, preserving the native stereochemistry of the galacturonic acid moiety.

Physicochemical Properties

Physical State and Appearance

Benzyl galacturonate exists as a white crystalline solid under standard conditions. Its crystallinity is typically achieved through recrystallization from solvents like n-heptane or cold water.

Melting Point and Thermal Properties

The compound has a melting point of 136–138°C, indicative of its rigid crystal lattice structure. Thermal degradation studies suggest stability up to 150°C, beyond which decarboxylation or ester hydrolysis may occur.

Solubility Profile

SolventSolubilityApplications
Dimethyl sulfoxide (DMSO)HighEnzymatic assays
Methanol (MeOH)ModerateChromatographic purification
Deionized waterLowLimited aqueous reactions

Spectroscopic Characteristics

Infrared (IR) Spectroscopy

  • Ester carbonyl: Strong absorption at 1740–1760 cm⁻¹.
  • Hydroxyl stretching: Broad peaks near 3300–3500 cm⁻¹ (O–H bonds).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Signals for aromatic protons (δ 7.2–7.5 ppm) and sugar hydrogens (δ 3.0–4.5 ppm).
  • ¹³C NMR: Carbonyl carbon at δ 170–175 ppm and anomeric carbon at δ 95–100 ppm.

Benzyl galacturonate, the benzyl ester of D-galacturonic acid, represents an important chemical compound with applications in synthetic chemistry and biochemical research [1] [2]. The analytical characterization of this compound requires a comprehensive suite of analytical methods to determine its structure, purity, and properties. This report examines the principal analytical techniques employed for the characterization of benzyl galacturonate, focusing on chromatographic separation methods, spectroscopic characterization techniques, X-ray crystallography studies, and thermal analysis methods.

Analytical Methods for Benzyl Galacturonate

Chromatographic Techniques

Chromatographic methods form the cornerstone of benzyl galacturonate analysis, providing essential capabilities for separation, purification, and quantitative determination of this compound and its related impurities or derivatives.

High Performance Liquid Chromatography Analysis

High Performance Liquid Chromatography represents the most widely employed analytical technique for benzyl galacturonate analysis due to its excellent resolution, sensitivity, and versatility [3] [4]. The technique enables both qualitative identification and precise quantitative determination of benzyl galacturonate in complex mixtures.

Column Selection and Mobile Phase Systems

The analysis of benzyl galacturonate typically employs reverse-phase chromatography using C18 stationary phases [4] [5]. The Waters X Bridge C18 column (250 × 4.6 mm, 3.5 μm) has demonstrated excellent performance for benzyl ester analysis [4]. Mobile phase compositions commonly utilize aqueous-organic systems, with acetonitrile-water mixtures providing optimal separation characteristics.

For the determination of benzyl-containing compounds, researchers have successfully employed mobile phases consisting of 10 mM ammonium acetate (pH 5.5) with acetonitrile gradients [4]. The flow rate is typically maintained at 0.8 mL/min, with column temperatures of 25°C providing consistent results. Detection wavelengths of 220 nm have proven effective for benzyl ester monitoring [4].

Quantitative Analysis Parameters

HPLC analysis of benzyl galacturonate demonstrates excellent linearity across concentration ranges of 0.1-0.75 μg/mL [4]. The method exhibits detection limits as low as 3 ppm for benzyl-containing compounds, with quantification limits of 10 ppm [4]. System precision values typically range below 0.50% relative standard deviation, while method precision demonstrates values below 0.16% [4].

Specialized Applications

For galacturonate-containing compounds, anion exchange chromatography coupled with pulsed amperometric detection has shown particular utility [6] [7]. This approach enables the simultaneous analysis of galacturonate content alongside neutral sugar profiles in complex samples. The method demonstrates no significant difference compared to standard colorimetric procedures for galacturonate quantification [6].

Recent developments include the application of gradient anion exchange chromatography for biomass sugar analysis, including galacturonic acid determination [8]. This technique provides good resolution of arabinose, rhamnose, galactose, xylose, glucose, fructose, sucrose, cellobiose, and galacturonic acid in both standards and hydrolyzed materials [8].

Thin-Layer Chromatography Applications

Thin-layer chromatography serves as a valuable complementary technique for benzyl galacturonate analysis, particularly for qualitative assessment, purity evaluation, and reaction monitoring [9] [10].

Stationary Phase and Mobile Phase Selection

Silica gel plates represent the most commonly employed stationary phase for benzyl galacturonate TLC analysis [10] [11]. The choice of mobile phase system significantly influences separation efficiency and compound retention. For benzyl-containing compounds, solvent systems such as chloroform-methanol mixtures (10:1 v/v) have demonstrated effective separation capabilities [12].

Detection and Visualization Methods

The detection of benzyl galacturonate on TLC plates employs various visualization techniques [13]. Ultraviolet light detection at 254 nm enables visualization of aromatic benzyl groups [14]. Chemical detection methods include charring with 5% sulfuric acid in ethanol, which provides universal detection for organic compounds [12] [15].

Specific detection reagents for carbohydrate-containing compounds include α-naphthol-sulfuric acid reagent, which produces characteristic color reactions with galacturonate derivatives [16]. The dinitrosalicylic acid reagent, modified for enhanced sensitivity, demonstrates particular utility for detecting galacturonic acid derivatives [16].

Retention Factor Analysis

The retention factor (Rf) values for benzyl galacturonate depend significantly on the mobile phase composition and experimental conditions [11]. In polar solvent systems, benzyl galacturonate typically exhibits intermediate Rf values reflecting its amphiphilic nature, with the benzyl group providing lipophilic character while the galacturonate moiety contributes hydrophilic properties.

Comparative studies of benzyl esters demonstrate that Rf values can be used effectively for compound identification when performed under standardized conditions [17]. The reproducibility of Rf values requires careful control of temperature, humidity, and mobile phase composition [11].

Spectroscopic Characterization

Spectroscopic methods provide detailed structural information essential for the complete characterization of benzyl galacturonate, enabling determination of molecular structure, stereochemistry, and purity.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy represents the most informative structural characterization technique for benzyl galacturonate, providing detailed information about both the galacturonate sugar moiety and the benzyl ester group [18] [19].

Proton Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy enables comprehensive structural elucidation of benzyl galacturonate through analysis of characteristic chemical shifts and coupling patterns [20] [21]. The benzyl ester group exhibits distinctive signals that facilitate identification and quantification.

The benzyl CH₂ protons typically appear as a singlet around 5.2-5.4 ppm in deuterated chloroform [22]. The aromatic protons of the benzyl group generate signals in the region of 7.3-7.4 ppm, appearing as a complex multiplet due to overlapping chemical shifts of the five aromatic protons [22].

The galacturonate ring protons provide characteristic signals that enable stereochemical determination. H-1 appears as a doublet in the anomeric region (4.8-5.2 ppm for α-anomer, 4.4-4.6 ppm for β-anomer), with coupling constants providing information about anomeric configuration [23] [24]. The remaining ring protons (H-2 through H-5) typically appear in the region of 3.5-4.5 ppm with characteristic coupling patterns reflecting the galacto-configuration [19].

Integration ratios provide quantitative information about compound purity and can detect the presence of impurities or degradation products [20]. The 2:5:5 integration ratio for benzyl CH₂:aromatic H:ring H confirms the expected structure.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

¹³C NMR spectroscopy provides complementary structural information through analysis of the carbon framework [25] [26]. The technique enables determination of carbon connectivity and identification of functional groups without interference from overlapping proton signals.

The benzyl ester carbonyl carbon appears around 165-167 ppm, characteristic of aromatic ester groups [22]. The benzyl CH₂ carbon typically resonates around 66-67 ppm, while the aromatic carbons appear in the region of 127-136 ppm [22].

The galacturonate ring carbons provide distinctive chemical shifts that confirm the sugar structure [23] [24]. C-1 appears in the anomeric region (93-97 ppm depending on anomeric configuration), while C-2 through C-5 ring carbons typically resonate between 68-76 ppm [23]. The ester carbonyl carbon (C-6) appears around 172-176 ppm [23].

Solid-state ¹³C NMR spectroscopy has proven particularly valuable for studying galacturonic acid derivatives in crystalline form [23] [24]. Cross-polarization magic angle spinning (CPMAS) techniques enable high-resolution spectra of solid samples, providing information about molecular dynamics and crystal packing [23].

Advanced NMR Techniques

Two-dimensional NMR experiments provide enhanced structural characterization capabilities [27]. COSY (Correlation Spectroscopy) experiments enable assignment of proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) provides direct C-H correlations [27].

For complex mixtures or impure samples, HMBC (Heteronuclear Multiple Bond Correlation) experiments enable determination of long-range C-H connectivities, facilitating complete structural assignment [27]. DEPT (Distortionless Enhancement by Polarization Transfer) experiments enable differentiation between CH₃, CH₂, and CH carbon atoms [25].

Mass Spectrometry

Mass spectrometry provides essential molecular weight confirmation and structural information through analysis of fragmentation patterns [28] [29] [30].

Electrospray Ionization Mass Spectrometry

Electrospray ionization represents the preferred ionization method for benzyl galacturonate analysis due to its compatibility with polar, thermally labile compounds [31] [29]. The technique operates under mild conditions that minimize in-source fragmentation, enabling observation of molecular ion species.

In negative ion mode, deprotonated molecular ions [M-H]⁻ at m/z 283 provide complementary confirmation of molecular weight [31]. The choice between positive and negative ion modes depends on experimental conditions and the presence of other sample components.

Fragmentation Patterns and Structural Elucidation

Mass spectrometric fragmentation of benzyl galacturonate follows predictable pathways that provide structural confirmation [33]. The most characteristic fragmentation involves loss of the benzyl group, producing galacturonic acid-related fragments.

The benzyl cation (m/z 91) represents a prominent fragment ion due to the stability of the tropylium ion structure [33]. This fragment serves as a diagnostic indicator for benzyl ester compounds. Additional aromatic fragments at m/z 65 (cyclopentadienyl) and other hydrocarbon fragments provide supporting evidence for the benzyl group [33].

Galacturonate-derived fragments include loss of water molecules and ring cleavage products. The carboxyl group may undergo McLafferty rearrangement, producing characteristic fragment ions that confirm the ester linkage.

Tandem Mass Spectrometry

MS/MS experiments provide enhanced structural characterization through controlled fragmentation of selected precursor ions [34] [35] [30]. Collision-induced dissociation (CID) enables systematic fragmentation analysis at variable collision energies.

For benzyl galacturonate, MS/MS analysis of the protonated molecular ion [M+H]⁺ (m/z 285) produces characteristic product ions that confirm structural features [30]. The dominant fragmentation pathway involves ester bond cleavage, producing the benzyl cation (m/z 91) and galacturonic acid-related fragments.

Energy-resolved MS/MS experiments enable determination of fragmentation thresholds and provide information about bond strengths [30]. The technique proves particularly valuable for distinguishing between structural isomers and confirming stereochemical assignments.

Infrared and Ultraviolet-Visible Spectroscopy

Infrared and UV-visible spectroscopy provide complementary information about functional groups and electronic transitions in benzyl galacturonate [36] [37] [38].

Fourier Transform Infrared Spectroscopy

FTIR spectroscopy enables identification of characteristic functional groups through vibrational frequency analysis [39] [37] [38]. The technique provides fingerprint-like spectra that facilitate compound identification and purity assessment.

The carbonyl stretching vibration of the ester group appears as a strong absorption around 1735 cm⁻¹ [38]. This frequency is characteristic of aromatic esters and distinguishes benzyl galacturonate from other galacturonic acid derivatives. The exact position may vary slightly depending on crystal packing and hydrogen bonding interactions.

Hydroxyl stretching vibrations appear as broad absorptions in the region of 3200-3600 cm⁻¹ [38]. The multiple hydroxyl groups of the galacturonate moiety produce overlapping absorptions that reflect hydrogen bonding patterns in the solid state.

Aromatic C-H stretching vibrations appear around 3030 cm⁻¹, while aliphatic C-H stretching occurs in the region of 2850-2960 cm⁻¹ [38]. The benzyl CH₂ group produces characteristic absorptions that distinguish it from other alkyl groups.

The fingerprint region (600-1500 cm⁻¹) contains complex vibrational patterns specific to the molecular structure [38]. C-O stretching vibrations of the ester linkage appear around 1050-1150 cm⁻¹, while aromatic ring vibrations occur in the region of 1450-1600 cm⁻¹ [38].

Attenuated Total Reflectance Spectroscopy

ATR-FTIR provides enhanced capabilities for solid sample analysis without requiring sample preparation [40]. The technique enables direct analysis of crystalline benzyl galacturonate and monitoring of thermal transitions or degradation processes.

Variable temperature ATR studies can provide information about thermal stability and phase transitions [40]. The technique enables real-time monitoring of chemical changes during heating, providing insights into decomposition mechanisms.

Ultraviolet-Visible Spectroscopy

UV-visible spectroscopy provides information about electronic transitions and can serve as a purity assessment tool [41] [42] [43]. The benzyl group exhibits characteristic absorptions in the UV region due to π→π* transitions of the aromatic system.

The benzyl chromophore typically produces absorption maxima around 254-260 nm [44]. The molar absorptivity depends on the specific substitution pattern and solvent effects. In ethanol solution, extinction coefficients typically range from 200-500 M⁻¹cm⁻¹.

UV spectroscopy serves as a sensitive detection method for HPLC analysis and enables quantitative determination of benzyl galacturonate concentration using Beer-Lambert law relationships [43]. The technique provides excellent sensitivity for trace analysis applications.

X-ray Crystallography Studies

X-ray crystallography provides the most detailed structural information available for benzyl galacturonate, enabling determination of three-dimensional molecular geometry, crystal packing arrangements, and intermolecular interactions [45] [46] [47].

Crystal Structure Determination

Single-crystal X-ray diffraction enables complete structural characterization of benzyl galacturonate in the solid state [46] [47]. The technique requires high-quality single crystals suitable for diffraction analysis, typically obtained through careful recrystallization from appropriate solvent systems.

Crystal structure determination reveals the exact molecular geometry, including bond lengths, bond angles, and torsion angles [47]. For benzyl galacturonate, the analysis provides information about the conformation of both the galacturonate ring and the benzyl ester group.

The galacturonate ring typically adopts a chair conformation similar to other pyranose sugars [48] [47]. The ester linkage geometry depends on crystal packing forces and intramolecular interactions. The benzyl group orientation may be influenced by π-π stacking interactions with neighboring molecules.

Hydrogen Bonding Patterns

X-ray crystallography reveals detailed hydrogen bonding networks that stabilize the crystal structure [47]. The multiple hydroxyl groups of the galacturonate moiety participate in extensive hydrogen bonding that influences crystal packing and thermal stability.

Typical hydrogen bonding patterns include O-H···O interactions between hydroxyl groups and either carbonyl oxygens or other hydroxyl groups [47]. The exact bonding patterns depend on crystal space group and packing arrangements.

Water molecules may be incorporated into the crystal structure, forming additional hydrogen bonding networks [24] [47]. Such hydrated structures demonstrate different thermal behavior compared to anhydrous forms.

Polymorphism and Crystal Forms

Benzyl galacturonate may exist in multiple crystal forms (polymorphs) with different packing arrangements and physical properties [47]. X-ray diffraction enables identification and characterization of different polymorphic forms.

Different crystal forms may exhibit varying solubility, stability, and bioavailability properties [47]. The identification of polymorphs requires careful crystallization studies under different conditions of temperature, solvent composition, and crystallization rate.

Unit Cell Parameters and Space Group Determination

Complete crystal structure analysis provides unit cell parameters (a, b, c, α, β, γ) and space group assignments [46] [49]. These parameters enable calculation of crystal density and molecular packing efficiency.

For benzyl galacturonate derivatives, common space groups include P21 (monoclinic) and P1 (triclinic), reflecting the reduced symmetry imposed by the chiral galacturonate moiety [46] [49]. The exact space group depends on molecular conformation and packing arrangements.

Thermal Analysis Methods

Thermal analysis techniques provide essential information about the thermal stability, phase transitions, and decomposition behavior of benzyl galacturonate [50] [51] [52].

Differential Scanning Calorimetry

DSC analysis reveals thermal transitions including melting, crystallization, and glass transitions [53] [51]. For benzyl galacturonate, the technique enables determination of melting point, enthalpy of fusion, and thermal stability.

The melting point of benzyl galacturonate typically occurs in the range of 136-138°C [1], with the exact value depending on crystal form and heating rate. DSC analysis at heating rates of 5-20°C/min provides reproducible results [51].

Crystallization behavior during cooling cycles provides information about polymorphism and thermal hysteresis [51]. Multiple heating and cooling cycles enable assessment of thermal reversibility and degradation processes.

Thermogravimetric Analysis

TGA provides quantitative information about mass loss as a function of temperature, enabling assessment of thermal stability and decomposition mechanisms [53] [51] [52]. The technique operates over temperature ranges from ambient to 600°C or higher.

For benzyl galacturonate, TGA analysis reveals the onset temperature of thermal decomposition and enables identification of decomposition products through coupled techniques [51]. The thermal stability depends on crystal packing and the presence of water or other volatile components.

Mass loss profiles provide information about decomposition mechanisms [51]. Initial mass loss may correspond to dehydration or loss of volatile impurities, while higher temperature mass loss reflects chemical decomposition of the organic structure.

Coupled Thermal Analysis Techniques

Combined TGA-DSC instruments enable simultaneous measurement of mass loss and heat effects [53] [51]. This approach provides comprehensive thermal characterization and enables correlation between mass loss events and thermal transitions.

TGA-FTIR coupling enables identification of gaseous decomposition products through infrared analysis of evolved gases [51]. For benzyl galacturonate, this approach can identify specific decomposition pathways and products such as benzyl alcohol, carbon dioxide, or water.

Thermal Stability Assessment

Thermal analysis enables assessment of long-term stability under various storage conditions [51]. Isothermal studies at elevated temperatures provide accelerated aging data for stability prediction.

The thermal decomposition of benzyl esters typically involves ester bond cleavage as the primary degradation pathway [54] [55]. The exact mechanism depends on temperature, atmosphere, and the presence of catalytic impurities.

Oxidative stability studies under air atmosphere provide information about degradation in the presence of oxygen [51]. Inert atmosphere studies enable assessment of purely thermal decomposition mechanisms without oxidative contributions.

XLogP3

-0.7

Dates

Last modified: 04-14-2024

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